molecular formula C11H23Cl B14566925 2-Chloroundecane CAS No. 61539-83-1

2-Chloroundecane

Cat. No.: B14566925
CAS No.: 61539-83-1
M. Wt: 190.75 g/mol
InChI Key: HQVPSRJKEWDSPN-UHFFFAOYSA-N
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Description

2-Chloroundecane is an organic compound with the molecular formula C11H23Cl. It is a chlorinated hydrocarbon, specifically a chloroalkane, where a chlorine atom is substituted at the second carbon of an undecane chain. This compound is known for its use in organic synthesis and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroundecane can be synthesized through several methods. One common method involves the chlorination of undecane using chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction typically proceeds via a free radical mechanism, where the chlorine radical abstracts a hydrogen atom from the undecane, forming a carbon radical that subsequently reacts with another chlorine molecule to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are carefully controlled to optimize yield and minimize the formation of by-products. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloroundecane undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.

    Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and ammonia. The reactions are typically carried out in polar solvents such as water or alcohols.

    Elimination: Strong bases like sodium ethoxide or potassium hydroxide are used, often in alcoholic solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution: The major products include alcohols, ethers, and amines, depending on the nucleophile used.

    Elimination: The primary products are alkenes, specifically undecenes.

    Oxidation and Reduction: These reactions can yield various products, including alcohols, aldehydes, or alkanes, depending on the specific conditions and reagents used.

Scientific Research Applications

2-Chloroundecane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used to study the effects of chlorinated hydrocarbons on biological systems.

    Medicinal Chemistry: Researchers explore its potential as a building block for pharmaceuticals.

    Industrial Applications: It is used in the production of surfactants, lubricants, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloroundecane in chemical reactions primarily involves the formation and stabilization of carbocations or carbon radicals. In nucleophilic substitution reactions, the chlorine atom acts as a leaving group, allowing the nucleophile to attack the carbon center. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond.

Comparison with Similar Compounds

Similar Compounds

    1-Chloroundecane: Similar in structure but with the chlorine atom at the first carbon.

    2-Chlorododecane: Similar but with an additional carbon in the chain.

    2-Chlorodecane: Similar but with one less carbon in the chain.

Uniqueness

2-Chloroundecane is unique due to its specific positioning of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Its specific chain length also makes it suitable for certain applications where other chloroalkanes may not be as effective.

Properties

CAS No.

61539-83-1

Molecular Formula

C11H23Cl

Molecular Weight

190.75 g/mol

IUPAC Name

2-chloroundecane

InChI

InChI=1S/C11H23Cl/c1-3-4-5-6-7-8-9-10-11(2)12/h11H,3-10H2,1-2H3

InChI Key

HQVPSRJKEWDSPN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(C)Cl

Origin of Product

United States

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